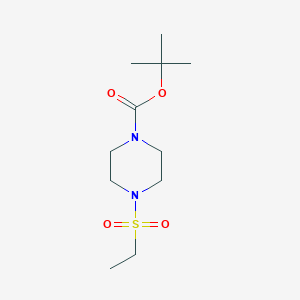

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide

概要

説明

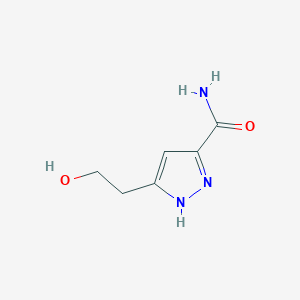

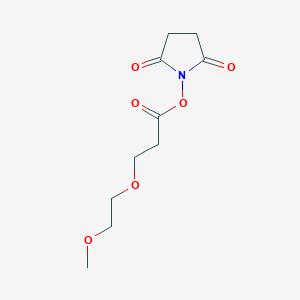

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles and their derivatives has been developed gradually with the establishment of several facile and convenient synthetic techniques . They are synthesized using various metal catalysts, organocatalysts, and also through metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The molecular structure of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . All five atoms are sp2-hybridized .Chemical Reactions Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The molecular weight of 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide is 103.510 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Pharmacological Potentials

Triazole compounds, including “3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Anticancer Agents

1,2,4-triazole derivatives, including “3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide”, have shown promising cytotoxic activity against various human cancer cell lines . They have been evaluated for their potential as anticancer agents, with some compounds showing cytotoxic activity lower than 12 μM against the Hela cell line .

Synthesis of Regioselective N1-substituted 3-amino-1,2,4-triazoles

“3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide” can be used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . This method provides a rapid synthesis and obtains different products with structural diversity .

Biological Activities of Bis Alkynes with Di-substituted Triazoles

Bis alkynes with di-substituted triazoles, which can be synthesized using “3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide”, have been evaluated for their anticancer activities . It has been identified that the bis alkynes themselves have some anticancer activity .

Broad Applications in Drug Discovery

Even though 1,2,3-triazoles, including “3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide”, are absent in nature, they have found broad applications in drug discovery . They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Development of New Antibacterial Agents

Triazole compounds, including “3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide”, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They are used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

作用機序

Target of Action

It’s worth noting that triazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them valuable targets for therapeutic interventions .

Mode of Action

Triazole-pyrimidine hybrids, which share structural similarities with this compound, have shown promising neuroprotective and anti-inflammatory properties . They exhibit these properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Triazole-pyrimidine hybrids have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play significant roles in neuroprotection and anti-inflammatory responses .

Result of Action

Related triazole-pyrimidine hybrids have shown significant anti-neuroinflammatory properties and promising neuroprotective activity . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

While specific safety and hazard information for 3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide was not found, it’s important to note that adverse events such as hepatotoxicity and hormonal problems have led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

将来の方向性

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

特性

IUPAC Name |

5-chloro-N-hydroxy-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O2/c4-3-5-1(6-7-3)2(9)8-10/h10H,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHUDBAMAQACLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)

![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)

![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)